Ximelagatran
Übersicht
Beschreibung
Ximelagatran, known by its trade names Exanta or Exarta, is an anticoagulant that was developed as a potential replacement for warfarin. It is a direct thrombin inhibitor and was the first member of this class that could be taken orally. This compound was designed to overcome the dietary restrictions, drug interactions, and monitoring issues associated with warfarin therapy. it was withdrawn from the market due to reports of hepatotoxicity (liver damage) during clinical trials .
Wissenschaftliche Forschungsanwendungen
Medicine: As an anticoagulant, ximelagatran was investigated for the prevention and treatment of deep venous thrombosis, prevention of secondary venous thromboembolism, and complications of atrial fibrillation such as stroke
Pharmacology: Research focused on its pharmacokinetics and pharmacodynamics, including its absorption, metabolism, and excretion
Clinical Trials: Numerous clinical trials were conducted to evaluate its efficacy and safety compared to warfarin and other anticoagulants
Wirkmechanismus
Target of Action
Ximelagatran, also known as Exanta, is a member of the drug class of direct thrombin inhibitors . Its primary target is Prothrombin , a protein involved in the coagulation process .
Mode of Action
This compound acts solely by inhibiting the actions of thrombin . It is a prodrug, meaning it requires in vivo conversion to the active agent, melagatran . This conversion occurs in the liver and many other tissues mainly by reactions of dealkylation and dehydroxylation .
Biochemical Pathways
The effect of this compound is solely related to the inhibition of thrombin . By inhibiting thrombin, this compound prevents the conversion of fibrinogen to fibrin, a key step in the coagulation cascade. This results in the prevention of clot formation.
Pharmacokinetics
This compound is rapidly absorbed by the small intestine with an oral bioavailability of 20% . It is a prodrug and is converted to the active agent, melagatran, in the liver and many other tissues . The half-life of this compound is 3-5 hours .
Result of Action
The inhibition of thrombin by this compound prevents the formation of blood clots, making it an effective anticoagulant. It was intended to become a replacement for warfarin by overcoming the dietary restrictions, drug interaction, and monitoring issues associated with the former .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the conversion of this compound to melagatran can be affected by the metabolic activity of the liver and other tissues . .
Biochemische Analyse
Biochemical Properties
Ximelagatran is a prodrug, requiring in vivo conversion to the active agent, melagatran . This activation is produced in the liver and many other tissues mainly by reactions of dealkylation and dehydroxylation . Melagatran, like most other thrombin inhibitors, contains a strongly basic benzamidine group with a pK a of 11.5 that is protonated at the pH of the intestinal tract .
Cellular Effects
The cellular effects of this compound are primarily due to its active form, melagatran. As a direct thrombin inhibitor, melagatran prevents thrombin from converting fibrinogen into fibrin, thereby inhibiting blood clot formation .
Molecular Mechanism
This compound exerts its effects at the molecular level through its active form, melagatran. Melagatran directly inhibits thrombin, a key enzyme in the coagulation cascade . By binding to the active site of thrombin, melagatran prevents thrombin from converting fibrinogen into fibrin, thereby inhibiting blood clot formation .
Temporal Effects in Laboratory Settings
It is known that this compound is rapidly absorbed and converted to melagatran, which is the predominant compound in plasma .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It is known that the pharmacokinetic and pharmacodynamic profile of melagatran is predictable and reproducible .
Metabolic Pathways
This compound is involved in metabolic pathways that include reactions of dealkylation and dehydroxylation . These reactions occur in the liver and many other tissues, converting this compound into its active form, melagatran .
Transport and Distribution
It is known that this compound is rapidly absorbed and converted to melagatran, which is the predominant compound in plasma .
Subcellular Localization
Given that this compound is a prodrug that is activated in the liver and many other tissues , it is likely that it is localized to these tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ximelagatran is synthesized through a series of chemical reactions that involve the formation of its active metabolite, melagatran. The synthesis typically involves the following steps:
- Formation of the azetidine ring.
- Introduction of the phenyl group with a hydroxycarbamimidoyl moiety.
- Coupling of the azetidine derivative with the phenyl derivative.
- Final esterification to produce this compound .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to prevent the formation of impurities and to ensure the stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ximelagatran undergoes several types of chemical reactions, including:
Hydrolysis: Conversion of this compound to melagatran through hydrolysis.
Dehydroxylation: Removal of hydroxyl groups during the conversion process.
Dealkylation: Removal of alkyl groups during the conversion process
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water and enzymes in the liver and other tissues.
Dehydroxylation and Dealkylation: These reactions are facilitated by enzymes in the liver and other tissues
Major Products Formed:
Vergleich Mit ähnlichen Verbindungen
Melagatran: The active metabolite of ximelagatran.
Dabigatran: Another oral direct thrombin inhibitor.
Rivaroxaban and Apixaban: Oral factor Xa inhibitors
Eigenschaften
IUPAC Name |
ethyl 2-[[1-cyclohexyl-2-[2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIBCJHYVWYIKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.